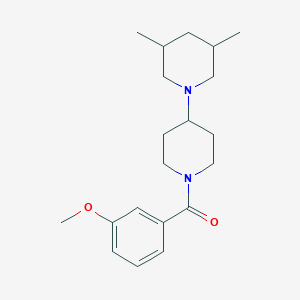
3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine, also known as DMMDA-2, is a chemical compound that belongs to the class of psychoactive substances. This compound is structurally similar to other hallucinogens such as mescaline and MDMA. DMMDA-2 has been the subject of scientific research due to its potential therapeutic applications and its effects on the central nervous system.
作用機序
The mechanism of action of 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine is not fully understood, but it is believed to act on the serotonergic system in the brain. 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine is a partial agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of other substances such as LSD and psilocybin. 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine also has affinity for other serotonin receptors such as 5-HT1A and 5-HT2C, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has been shown to have a variety of biochemical and physiological effects. In animal studies, 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has also been shown to increase levels of glutathione, which is an antioxidant that protects cells from oxidative stress. Additionally, 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has been shown to increase levels of cAMP, which is a signaling molecule that plays a role in various cellular processes.
実験室実験の利点と制限
3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has several advantages for laboratory experiments. It is a relatively stable compound that can be stored for extended periods of time. Additionally, 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine is soluble in a variety of solvents, which makes it easy to work with in the laboratory. However, 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has several limitations for laboratory experiments. It is a controlled substance in many countries, which makes it difficult to obtain for research purposes. Additionally, 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has a complex synthesis method, which makes it difficult to produce in large quantities.
将来の方向性
There are several future directions for research on 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine. One area of research is the potential therapeutic applications of 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the potential use of 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine as an anxiolytic and antidepressant. Additionally, further studies are needed to fully understand the mechanism of action of 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine and its effects on the serotonergic system. Overall, 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has the potential to be a valuable tool for scientific research and a potential treatment for a variety of neurological and psychiatric disorders.
合成法
The synthesis of 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine involves several steps, including the reaction of p-anisaldehyde with 2,6-dimethylpiperidine to form an imine intermediate. This intermediate is then reduced with sodium borohydride to produce the final product, 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine. The synthesis of 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine requires specialized equipment and expertise, and it is not a simple process.
科学的研究の応用
3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has been shown to have anxiolytic and antidepressant effects, which make it a potential treatment for anxiety and depression.
特性
製品名 |
3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine |
|---|---|
分子式 |
C20H30N2O2 |
分子量 |
330.5 g/mol |
IUPAC名 |
[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H30N2O2/c1-15-11-16(2)14-22(13-15)18-7-9-21(10-8-18)20(23)17-5-4-6-19(12-17)24-3/h4-6,12,15-16,18H,7-11,13-14H2,1-3H3 |
InChIキー |
ACOMVHBPRUSGRJ-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)OC)C |
正規SMILES |
CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247052.png)
![1-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247053.png)
![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247054.png)
![1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247055.png)
![1-Ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine](/img/structure/B247057.png)
![1-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247060.png)
![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247061.png)
![1-Benzyl-4-[1-(3-methylcyclohexyl)-4-piperidinyl]piperazine](/img/structure/B247062.png)
![1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247064.png)
![1-Benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247065.png)
![1-Benzyl-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine](/img/structure/B247066.png)
amino]-N-(4-methylphenyl)propanamide](/img/structure/B247069.png)
![N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B247070.png)
![N-(2,5-Dimethoxy-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide](/img/structure/B247073.png)